molecular formula C22H28N4O3 B2432043 N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251703-09-9

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2432043
CAS No.: 1251703-09-9
M. Wt: 396.491
InChI Key: WWOCNKYWSDRUAE-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a morpholinyl-pyrazine moiety and a methylcyclohexyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.

    Attachment of the Morpholinyl-Pyrazine Moiety: The morpholinyl-pyrazine group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chloropyrazine with morpholine in the presence of a base like potassium carbonate.

    Coupling of the Methylcyclohexyl Group: The final step involves coupling the methylcyclohexyl group to the benzamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets relevant to diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl-pyrazine moiety may facilitate binding to these targets, while the benzamide core could modulate the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(4-methylcyclohexyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the morpholinyl-pyrazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h4-5,8-11,16,18H,2-3,6-7,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCNKYWSDRUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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